molecular formula C7H9F2N3O B2942479 {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine CAS No. 2251053-65-1

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine

Cat. No.: B2942479
CAS No.: 2251053-65-1
M. Wt: 189.166
InChI Key: JRXLUJLXPAGNIX-UHFFFAOYSA-N
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Description

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine: is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrazolo[3,2-b][1,3]oxazine core with difluoro substitution at the 6th position and an amine group attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine typically involves multiple steps, starting with the construction of the pyrazolo[3,2-b][1,3]oxazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-keto esters or β-diketones. The difluoro substitution at the 6th position can be introduced using fluorinating agents like Selectfluor or Deoxo-Fluor under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic route for higher yields and purity. This might include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing any functional groups present, such as converting ketones to alcohols.

  • Substitution: : Replacing hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for halogenation and Grignard reagents for alkyl group introduction.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Alcohols, amines.

  • Substitution: : Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. In biology, it can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,2-b][1,3]oxazine derivatives: : These compounds share a similar core structure but may have different substituents or functional groups.

  • Fluorinated pyrazolines: : Compounds with fluorine atoms at different positions on the pyrazoline ring.

Uniqueness

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine is unique due to its specific difluoro substitution pattern and the presence of the amine group. This combination of features can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c8-7(9)3-12-6(13-4-7)1-5(2-10)11-12/h1H,2-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLUJLXPAGNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC(=NN21)CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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